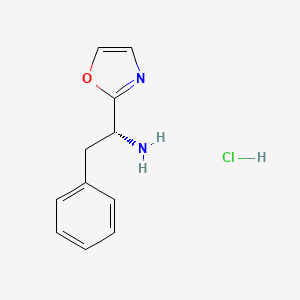

(R)-1-(Oxazol-2-yl)-2-phenylethanamine hydrochloride

Description

(R)-1-(Oxazol-2-yl)-2-phenylethanamine hydrochloride is a chiral amine derivative featuring an oxazole heterocycle and a phenylethanamine backbone. The oxazole ring, a five-membered aromatic system containing oxygen and nitrogen, contributes to its electronic properties and hydrogen-bonding capabilities, while the phenylethanamine moiety enhances π-π stacking interactions . The hydrochloride salt improves solubility in polar solvents, making it advantageous for synthetic and pharmacological applications . Key identifiers include CAS numbers 2044711-31-9, 354824-19-4, and 885466-67-1, which may represent distinct enantiomers or salt forms .

Properties

IUPAC Name |

(1R)-1-(1,3-oxazol-2-yl)-2-phenylethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O.ClH/c12-10(11-13-6-7-14-11)8-9-4-2-1-3-5-9;/h1-7,10H,8,12H2;1H/t10-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUUSYAGZJGAVJD-HNCPQSOCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C2=NC=CO2)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@H](C2=NC=CO2)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(Oxazol-2-yl)-2-phenylethanamine hydrochloride typically involves the reaction of anthranilic acid with 2-aminophenol in the presence of polyphosphoric acid to form 2-(2-aminophenyl) benzoxazole. This intermediate is then reacted with substituted chloroacetanilides to yield the final product .

Industrial Production Methods

Industrial production of ®-1-(Oxazol-2-yl)-2-phenylethanamine hydrochloride follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

®-1-(Oxazol-2-yl)-2-phenylethanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxazole derivatives.

Reduction: Reduction reactions can convert the oxazole ring to other functional groups.

Substitution: The compound can undergo substitution reactions, where the oxazole ring or phenylethanamine moiety is replaced with other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Substitution reactions often involve halogenating agents like chlorine or bromine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with different functional groups, while reduction can produce amine derivatives .

Scientific Research Applications

®-1-(Oxazol-2-yl)-2-phenylethanamine hydrochloride has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent for various diseases.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of ®-1-(Oxazol-2-yl)-2-phenylethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Heterocyclic Modifications

Oxazole vs. Thiazole Derivatives

Replacing the oxygen atom in oxazole with sulfur yields thiazole derivatives. For example, (R)-1-(Thiazol-2-yl)ethanamine hydrochloride (CAS 623143-43-1) shares the same chiral phenylethanamine backbone but differs in electronic properties due to sulfur's lower electronegativity.

Benzimidazole Derivatives

1-(1H-Benzimidazol-2-yl)-2-phenylethanamine hydrochloride (CAS sc-332072) replaces oxazole with a benzimidazole ring, a larger, planar heterocycle. However, reduced solubility may limit its utility compared to the oxazole analogue .

Substituent Variations in Phenylethanamine Scaffold

Methoxy-Substituted Pyridine Derivatives

Compounds like (R)-1-(2-Methoxypyridin-4-yl)ethanamine dihydrochloride (CAS 1914157-93-9) replace the oxazole ring with a methoxypyridine group. The methoxy substituent introduces steric hindrance and alters electronic distribution, reducing hydrogen-bonding capacity but enhancing metabolic stability .

Thiophene-Oxazole Hybrids

(5-(Thiophen-2-yl)oxazol-2-yl)methanamine hydrochloride (CAS 70996-62-2) incorporates a thiophene ring fused to oxazole.

Simplified Analogues: Phenylethylamine Derivatives

2-Phenylethylamine hydrochloride (CAS 156-28-5) lacks the heterocyclic oxazole group, resulting in a simpler structure. This compound acts as a neurotransmitter analogue but exhibits weaker binding interactions due to the absence of the oxazole ring’s electronic effects .

Physicochemical and Functional Comparisons

Solubility and Stability

- The hydrochloride salt of (R)-1-(Oxazol-2-yl)-2-phenylethanamine ensures high solubility in water and polar solvents, critical for pharmaceutical formulations .

- Benzimidazole derivatives exhibit lower solubility due to increased hydrophobicity, while thiazole analogues balance solubility and lipophilicity .

Research and Application Insights

- Synthetic Utility : The oxazole ring’s stability under acidic conditions makes it a versatile intermediate in heterocyclic chemistry, whereas thiazole derivatives are prone to ring-opening reactions .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.